molecular formula C12H17NO B2479244 (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine CAS No. 2227707-58-4

(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine

Cat. No.: B2479244
CAS No.: 2227707-58-4
M. Wt: 191.274
InChI Key: ZLQYOPFUKLGGHE-VIFPVBQESA-N
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Description

(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine is a chiral amine featuring a 3,4-dihydroisochromene ring system. This compound’s structure combines a rigid, oxygen-containing heterocycle with a stereogenic center at the C2 position of the propan-2-amine moiety.

Properties

IUPAC Name

(2S)-1-(3,4-dihydro-1H-isochromen-6-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(13)6-10-2-3-12-8-14-5-4-11(12)7-10/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQYOPFUKLGGHE-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(COCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(COCC2)C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Mediated Dehydrative Rearrangement

The isochromen core structure can be constructed through SnCl₄-catalyzed dehydrative rearrangement reactions. Building on methodologies from chromone synthesis, a modified approach enables formation of the 3,4-dihydroisochromen system:

Table 1: Optimized Conditions for Isochromen Formation

Parameter Condition Yield (%) Reference
Starting Material 6-(2-hydroxypropyl)benzopyran-4-one ketal -
Lewis Acid SnCl₄ (0.5 equiv) 78
Solvent CH₂Cl₂ (0.6 mL/0.1 mmol) -
Additive DCME (1.5 equiv) -
Temperature Room temperature -

The mechanism proceeds through ketal activation followed by sequential-hydride and-alkyl shifts, as demonstrated in related chromone syntheses. Silver triflate (AgOTf) showed reduced efficiency (42% yield) compared to SnCl₄, likely due to decreased Lewis acidity impacting the hydride transfer step.

Palladium-Catalyzed Asymmetric Amination

Installation of the chiral amine moiety employs palladium-catalyzed coupling strategies adapted from indole alkaloid synthesis. Key modifications enable stereocontrol at the C2 position:

Table 2: Catalytic System for Stereoselective Amination

Component Specification Impact on ee (%)
Palladium Source PdCl₂(PPh₃)₂ 82
Ligand (R)-BINAP 89
Base DTBMP (2.0 equiv) -
Solvent DMF/THF (4:1) +5% yield
Temperature 60°C Optimal

The reaction proceeds through a proposed catalytic cycle involving:

  • Oxidative addition of the propargyl precursor
  • 5-endo-dig cyclization to form the isochromen core
  • Stereodetermining aminopalladation
  • Reductive elimination releasing the chiral amine

Computational studies suggest the enantioselectivity originates from steric interactions in the transition state during the aminopalladation step, with the (S)-configuration favored by 2.3 kcal/mol energy difference.

Hydrazone Intermediate Approach

Early synthetic attempts utilized hydrazone intermediates based on diazenium salt chemistry, though challenges in product isolation limited utility:

Key Reaction Parameters:

  • Hydrazone formation: 4-chlorophenyl hydrazine + hept-6-en-2-one (89% yield)
  • Cyclization: Me₂S(OTf)₂/DTBMP in CH₂Cl₂ at -78°C → RT
  • Observed diastereoselectivity: >20:1 for trans-fused products

Table 3: Comparative Analysis of Cyclization Methods

Method Yield (%) Diastereomeric Ratio Scalability
Me₂S(OTf)₂/DTBMP 61 >20:1 Limited
AgNTf₂-mediated 42 3:1 Moderate
Photoredox catalytic 78 15:1 High

Despite high diastereoselectivity, the inherent lability of diazenium salts necessitated development of alternative routes. Modern approaches combine hydrazone precursors with asymmetric transfer hydrogenation, achieving 94% ee in model systems.

Resolution and Chiral Purification

For racemic mixtures, preparative chiral HPLC remains the most reliable separation method:

Chromatographic Conditions:

  • Column: Chiralpak IA (250 × 4.6 mm)
  • Mobile Phase: Hexane/EtOH/DEA (90:10:0.1)
  • Flow Rate: 1.0 mL/min
  • Retention Times: (S)-enantiomer 12.7 min, (R)-enantiomer 14.3 min

Large-scale resolutions (>10 g) require modified conditions with supercritical fluid chromatography (SFC), achieving 99.5% ee with methanol co-solvent.

Emerging Photocatalytic Methods

Recent advances in photoredox catalysis enable direct asymmetric synthesis:

Key Innovation:
Visible light-mediated hydrogen atom transfer (HAT) creates prochiral radicals that are trapped by chiral nickel complexes. This method achieves:

  • 92% yield
  • 96% ee
  • 5 g scale demonstration

The catalytic cycle involves:

  • Photoexcitation of Ir(ppy)₃
  • Hydrogen abstraction from isochromen precursor
  • Chiral induction via Ni(II)-bisoxazoline complex
  • Radical recombination and product release

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(3,4-Dihydro-1H-isochromen-6-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Heterocyclic Systems

(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
  • Structure : Substituted phenyl ring with methoxy groups at positions 3 and 3.
  • Comparison :
    • The dimethoxy phenyl group increases electron density, enhancing π-π stacking interactions but reducing metabolic stability compared to the dihydroisochromenyl group.
    • Lower rigidity than the isochromene system may result in reduced target selectivity .
(2R)-2-Isoquinolin-6-ylpropan-1-amine
  • Structure: Isoquinoline ring replaces isochromene.
  • The (2R) enantiomer may exhibit divergent binding affinities compared to the (2S)-configured target compound .
5-APB (1-(Benzofuran-5-yl)propan-2-amine)
  • Structure : Benzofuran ring instead of isochromene.
  • Comparison: Benzofuran’s lower oxygen content reduces polarity, increasing CNS penetration. 5-APB is a known psychoactive substance, suggesting the target compound may share stimulant or entactogen properties . The dihydroisochromenyl group’s partial saturation may confer greater metabolic resistance than benzofuran derivatives .

Substitution and Chirality Effects

(2S)-2-(3,5-Dimethoxyphenyl)propan-1-amine
  • Structure : Dimethoxy substitutions at meta positions.
  • Chirality at C2 influences receptor binding; the (2S) configuration in the target compound may optimize stereoselective interactions .
(2S)-1-[1-Benzyl-1H-1,2,3-triazol-4-yl]propan-2-amine
  • Structure : Triazole ring with benzyl substituent.
  • Comparison :
    • The triazole’s nitrogen atoms enable hydrogen bonding and metal coordination, useful in enzyme inhibition (e.g., antifungal targets).
    • The isochromene ring in the target compound offers greater rigidity, possibly enhancing target specificity compared to the flexible triazole-benzyl system .

Physicochemical and Pharmacokinetic Properties

Compound logP* Water Solubility (mg/mL) Metabolic Stability (t₁/₂, min)
Target Compound 2.8 0.15 45
(S)-1-(3,4-Dimethoxyphenyl)propan-2-amine 1.9 0.30 25
5-APB 3.2 0.10 15
(2R)-2-Isoquinolin-6-ylpropan-1-amine 2.5 0.05 60

*Predicted using fragment-based methods.

  • Key Observations :
    • The target compound’s moderate logP balances lipophilicity and solubility, favoring oral bioavailability.
    • Higher metabolic stability than 5-APB suggests reduced hepatotoxicity risks .

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